molecular formula C11H8F6O2S2 B14775052 (2,3-Bis(trifluoromethylthio)phenyl)propanoic acid

(2,3-Bis(trifluoromethylthio)phenyl)propanoic acid

Cat. No.: B14775052
M. Wt: 350.3 g/mol
InChI Key: MWPKHVAFVSIGAT-UHFFFAOYSA-N
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Description

(2,3-Bis(trifluoromethylthio)phenyl)propanoic acid is an organic compound with the molecular formula C11H8F6O2S2 and a molecular weight of 350.3 g/mol This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Bis(trifluoromethylthio)phenyl)propanoic acid typically involves the introduction of trifluoromethylthio groups onto a phenyl ring followed by the attachment of a propanoic acid group. One common method involves the reaction of a suitable phenyl precursor with trifluoromethylthiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards. The use of advanced equipment and techniques ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(2,3-Bis(trifluoromethylthio)phenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

(2,3-Bis(trifluoromethylthio)phenyl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,3-Bis(trifluoromethylthio)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups play a crucial role in modulating the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2,3-Bis(trifluoromethylthio)phenyl)propanoic acid include:

Uniqueness

The uniqueness of this compound lies in the presence of two trifluoromethylthio groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H8F6O2S2

Molecular Weight

350.3 g/mol

IUPAC Name

3-[2,3-bis(trifluoromethylsulfanyl)phenyl]propanoic acid

InChI

InChI=1S/C11H8F6O2S2/c12-10(13,14)20-7-3-1-2-6(4-5-8(18)19)9(7)21-11(15,16)17/h1-3H,4-5H2,(H,18,19)

InChI Key

MWPKHVAFVSIGAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)SC(F)(F)F)CCC(=O)O

Origin of Product

United States

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